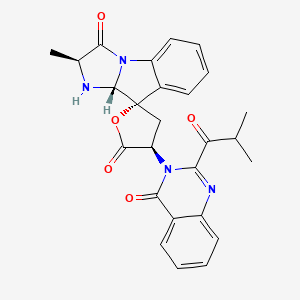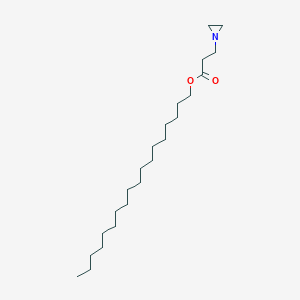
Ethyl phenyl(prop-2-en-1-yl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl phenyl(prop-2-en-1-yl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to an ethyl, phenyl, and prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl phenyl(prop-2-en-1-yl)phosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of phosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . Additionally, the compound can be prepared via the regioselective Markovnikov addition reaction with terminal alkynes in the presence of a palladium-1,2-bis(diphenylphosphino)ethane complex as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl phenyl(prop-2-en-1-yl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the reagents used.
Applications De Recherche Scientifique
Ethyl phenyl(prop-2-en-1-yl)phosphinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl phenyl(prop-2-en-1-yl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and interfering with the enzyme’s catalytic function. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
Comparaison Avec Des Composés Similaires
Ethyl phenyl(prop-2-en-1-yl)phosphinate can be compared with other similar compounds, such as:
Phenylphosphinic acid: Similar in structure but lacks the ethyl and prop-2-en-1-yl groups.
Diphenylphosphinic acid: Contains two phenyl groups instead of an ethyl and prop-2-en-1-yl group.
Ethyl phenylphosphonate: Similar but contains a phosphonate group instead of a phosphinate group.
Uniqueness: The presence of the ethyl and prop-2-en-1-yl groups in this compound imparts unique chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
59611-88-0 |
|---|---|
Formule moléculaire |
C11H15O2P |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
[ethoxy(prop-2-enyl)phosphoryl]benzene |
InChI |
InChI=1S/C11H15O2P/c1-3-10-14(12,13-4-2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
Clé InChI |
OBZIIVDNIPWCRH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)


methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)



![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)



